molecular formula C23H25BrFN3O2S2 B3287565 4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide CAS No. 847381-29-7

4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide

Cat. No.: B3287565
CAS No.: 847381-29-7
M. Wt: 538.5 g/mol
InChI Key: GLUBDTZLVXASPG-UHFFFAOYSA-N
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Description

4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is a complex organic compound that features a combination of bromine, fluorine, piperazine, thiophene, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the fluorophenyl group under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-bromo-N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrFN3O2S2/c1-17(26-32(29,30)19-10-8-18(24)9-11-19)23(22-7-4-16-31-22)28-14-12-27(13-15-28)21-6-3-2-5-20(21)25/h2-11,16-17,23,26H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUBDTZLVXASPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzene-1-sulfonamide

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